tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate
CAS No.:
Cat. No.: VC16227663
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) |
| Standard InChI Key | SUYAPBUIUDTGLR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N |
Introduction
tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is a chemical compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design, due to its structural properties and biological activities .
Synthesis and Chemical Reactions
The synthesis of tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenyl cyclopropane derivatives. Recent methodologies have explored the use of activated mixed carbonates to improve efficiency and yield in carbamate synthesis.
Chemical Reactions
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Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
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Transesterification: It can participate in transesterification reactions, exchanging ester groups.
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Nucleophilic Substitutions: The compound is susceptible to nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Applications and Biological Activity
This compound is significant in medicinal chemistry due to its potential biological activities. It serves as an intermediate in organic synthesis and may interact with enzymes or receptors involved in various physiological processes.
Storage and Handling
Proper storage conditions, such as keeping it in a dark place under an inert atmosphere, are crucial for maintaining the integrity of the compound.
Table: Synthesis Methods
| Method | Description |
|---|---|
| Reaction with Cyclopropane | Involves tert-butyl carbamate and 4-aminophenyl cyclopropane derivatives |
| Activated Mixed Carbonates | Provides higher yields and efficiency in carbamate synthesis |
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